

3-Hydroxy-5-(methoxycarbonyl)benzoic acid

CAS number and spectral data

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Compound of Interest

Compound Name: 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Cat. No.: B170748

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A comprehensive technical guide on **3-Hydroxy-5-(methoxycarbonyl)benzoic acid**, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and CAS Number

3-Hydroxy-5-(methoxycarbonyl)benzoic acid is a derivative of isophthalic acid. Based on standard chemical nomenclature, the structure consists of a benzene ring with a carboxylic acid group at position 1, a hydroxyl group at position 3, and a methoxycarbonyl group (a methyl ester) at position 5.

A definitive CAS (Chemical Abstracts Service) number for this specific isomeric structure is not readily available in major chemical databases. It is crucial to verify the identity of any related compounds obtained from commercial suppliers, as isomeric variants with similar names exist, such as:

- 3-Hydroxy-5-methoxybenzoic acid: CAS No. 19520-75-3^[1]^[2]
- 3-Methoxy-5-(methoxycarbonyl)benzoic acid: CAS No. 71590-08-4^[3]^[4]

For the purpose of this guide, the technical data provided is based on the predicted chemical properties of **3-hydroxy-5-(methoxycarbonyl)benzoic acid** and spectral data from closely related analogs.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **3-Hydroxy-5-(methoxycarbonyl)benzoic acid**.

Property	Value
Molecular Formula	C ₉ H ₈ O ₅
Molecular Weight	196.16 g/mol
Appearance	White to off-white solid (predicted)
Melting Point	Not available
Boiling Point	Not available
Solubility	Likely soluble in polar organic solvents like DMSO, methanol, and ethyl acetate.

Spectral Data (Analog-Based)

Due to the absence of published experimental spectra for **3-Hydroxy-5-(methoxycarbonyl)benzoic acid**, this section provides an analysis based on data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show signals for the aromatic protons, the carboxylic acid proton, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Carboxylic acid (-COOH)	12.0 - 13.5	Singlet (broad)	The exact shift can vary with solvent and concentration.
Aromatic (H-2, H-4, H-6)	7.0 - 8.0	Multiple signals	The substitution pattern will result in distinct signals for each aromatic proton.
Hydroxyl (-OH)	9.0 - 11.0	Singlet (broad)	The chemical shift is dependent on solvent and hydrogen bonding.
Methyl ester (-OCH ₃)	~3.9	Singlet	Typically a sharp singlet integrating to 3 protons.

Note: Data is inferred from spectra of related benzoic acid derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl ester carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Carboxylic acid (-COOH)	165 - 175	
Ester carbonyl (-COO-)	160 - 170	
Aromatic (C-OH)	155 - 160	Carbon attached to the hydroxyl group.
Aromatic (C-COOH)	130 - 135	Carbon attached to the carboxylic acid.
Aromatic (C-COOCH ₃)	130 - 135	Carbon attached to the methoxycarbonyl group.
Aromatic (C-H)	110 - 130	Aromatic carbons bonded to hydrogen.
Methyl ester (-OCH ₃)	50 - 55	

Note: Data is inferred from spectra of related benzoic acid derivatives.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch (hydroxyl)	3200 - 3600	Broad	A characteristic broad band for carboxylic acid dimers.
O-H stretch (carboxylic acid)	2500 - 3300	Very Broad	
C-H stretch (aromatic)	3000 - 3100	Medium	
C=O stretch (carboxylic acid)	1680 - 1710	Strong	
C=O stretch (ester)	1715 - 1735	Strong	Multiple bands are expected.
C=C stretch (aromatic)	1450 - 1600	Medium to Strong	
C-O stretch	1210 - 1320	Strong	

Note: Data is inferred from spectra of benzoic acid and its derivatives.[\[13\]](#)[\[14\]](#)

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak $[M]^+$ would be expected at m/z 196.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Possible Fragment Ion	Notes
196	$[\text{C}_9\text{H}_8\text{O}_5]^+$	Molecular ion (M^+)
179	$[\text{M} - \text{OH}]^+$	Loss of a hydroxyl radical.
165	$[\text{M} - \text{OCH}_3]^+$	Loss of a methoxy radical.
151	$[\text{M} - \text{COOH}]^+$	Loss of the carboxylic acid group.
137	$[\text{M} - \text{COOCH}_3]^+$	Loss of the methoxycarbonyl group.
121	$[\text{M} - \text{COOH} - \text{OCH}_3]^+$	Subsequent fragmentation.

Note: Fragmentation patterns are predicted based on common fragmentation of benzoic acid derivatives.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Protocols

An experimental protocol for the synthesis of **3-Hydroxy-5-(methoxycarbonyl)benzoic acid** could involve the selective esterification of a suitable precursor.

Synthesis from 5-Hydroxyisophthalic Acid

A plausible synthetic route starts with 5-hydroxyisophthalic acid.

Reaction:

5-hydroxyisophthalic acid + Methanol $\xrightarrow{\text{(Acid Catalyst)}}$ **3-Hydroxy-5-(methoxycarbonyl)benzoic acid**

Procedure:

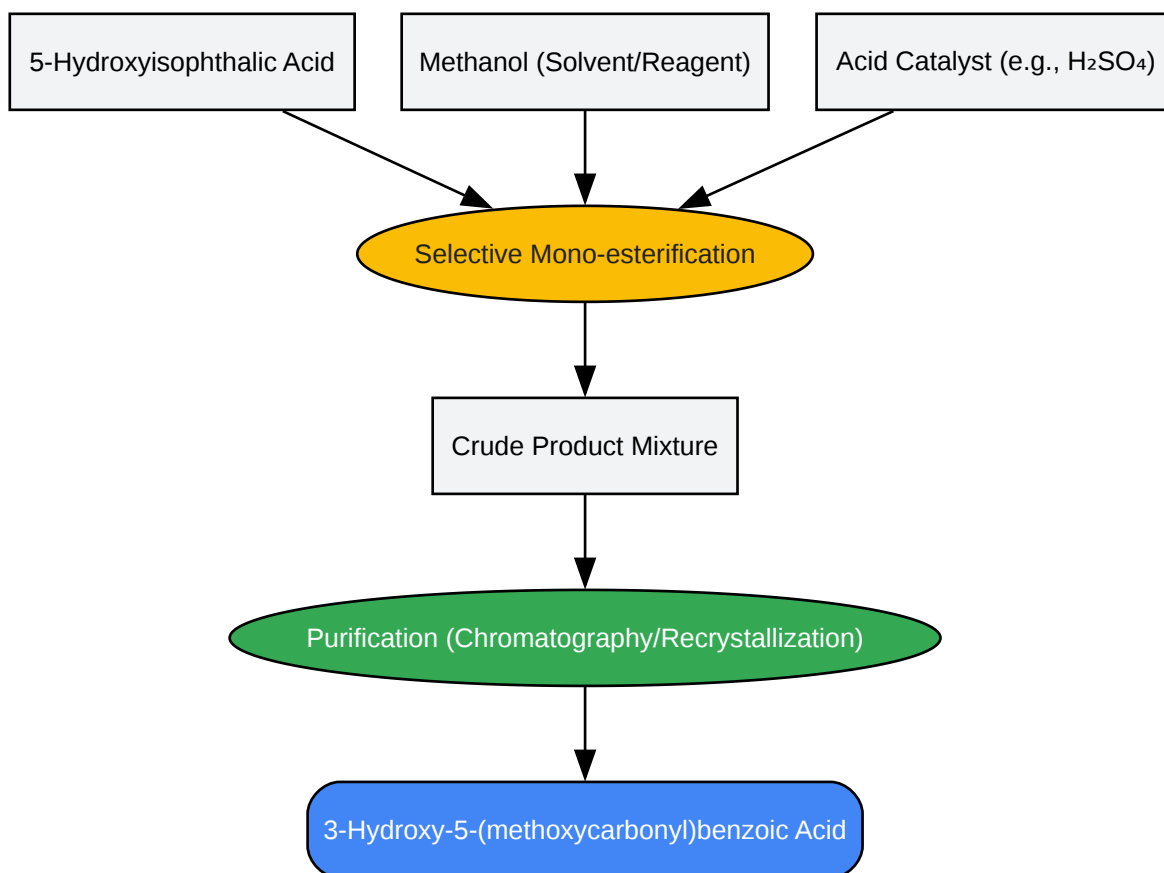
- Dissolution: Dissolve 5-hydroxyisophthalic acid in an excess of methanol.
- Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

- Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
- Extraction: Extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: This is a general procedure and may require optimization.[\[18\]](#)[\[19\]](#)

Logical Workflow and Diagrams

The following diagram illustrates a potential synthetic workflow for preparing **3-Hydroxy-5-(methoxycarbonyl)benzoic acid**.



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Caption: A conceptual workflow for the synthesis of **3-Hydroxy-5-(methoxycarbonyl)benzoic acid**.

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